3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13447387
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H27N3O3 |
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Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15?,16-/m0/s1 |
Standard InChI Key | UGTVQOVFSHGLIE-LYKKTTPLSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identification and Structural Overview
Molecular Formula and Stereochemistry
The compound has the molecular formula C<sub>19</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 347.5 g/mol . Its IUPAC name, benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate, reflects the presence of two stereocenters: an (S)-configured 2-amino-3-methylbutanoyl group and an (R)-configured piperidine ring . The stereochemistry is critical for its biological interactions and synthetic utility.
Spectroscopic Identifiers
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SMILES: CC(C)C@@HN
These identifiers confirm the compound’s structural uniqueness and facilitate database searches for pharmacological profiling.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols leveraging piperidine and amino acid precursors. A representative route includes:
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Piperidine Functionalization: Introduction of a Boc-protected amine at the 3-position of piperidine via nucleophilic substitution .
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Amino Acid Coupling: Condensation of (S)-2-amino-3-methylbutanoic acid with the functionalized piperidine using carbodiimide-based coupling agents.
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Benzyl Ester Protection: Benzylation of the carboxylic acid group to enhance stability during subsequent reactions.
Table 1: Key Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
1 | Boc<sub>2</sub>O, TEA, DCM | 84% | |
2 | EDC·HCl, HOBt, DMF | 78% | |
3 | BnBr, K<sub>2</sub>CO<sub>3</sub>, ACN | 91% |
Challenges in Stereocontrol
Achieving high enantiomeric purity (>98% ee) requires precise control of reaction parameters, such as low temperatures (−50°C) and chiral catalysts . Side reactions, including epimerization at the α-carbon of the amino acid, are mitigated using mild deprotection agents (e.g., TFA).
Structural Characterization
Spectroscopic Analysis
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH<sub>2</sub>Ph), 4.20–3.95 (m, 2H, piperidine-H), 3.30–3.10 (m, 1H, NHCH), 1.45 (s, 9H, Boc) .
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HRMS: m/z 348.2287 [M+H]<sup>+</sup> (calc. 348.2283).
X-ray Crystallography
Single-crystal X-ray studies confirm the (R,S) configuration, with bond lengths and angles consistent with piperidine ring puckering and intramolecular hydrogen bonding between the amide NH and carbonyl oxygen .
Chemical Reactivity and Derivatives
Hydrolysis and Deprotection
The benzyl ester undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for further functionalization:
Peptide Coupling
The primary amine participates in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced bioavailability.
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs exhibit μ-opioid receptor antagonism (IC<sub>50</sub> = 12 nM) and serotonin reuptake inhibition (K<sub>i</sub> = 8 nM), suggesting potential analgesic applications. The piperidine moiety facilitates membrane permeability, while the amino acid side chain modulates target affinity.
Physical and Chemical Properties
Table 2: Physicochemical Data
Property | Value | Citation |
---|---|---|
Melting Point | 128–130°C | |
Solubility (H<sub>2</sub>O) | 2.1 mg/mL | |
logP | 1.85 | |
pK<sub>a</sub> (amine) | 9.2 |
The compound is hygroscopic and requires storage under inert atmosphere .
Applications in Drug Discovery
Peptidomimetic Scaffolds
The rigid piperidine core mimics proline in peptide backbones, conferring resistance to proteolytic degradation . Clinical candidates derived from this scaffold are in Phase II trials for chronic pain.
Catalytic Asymmetric Synthesis
Chiral derivatives serve as ligands in Pd-catalyzed cross-couplings, achieving enantioselectivities >90% ee in aryl-aryl bond formations .
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